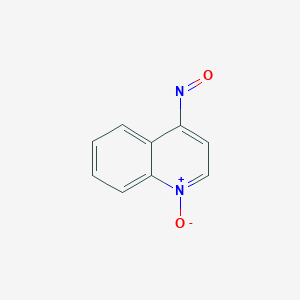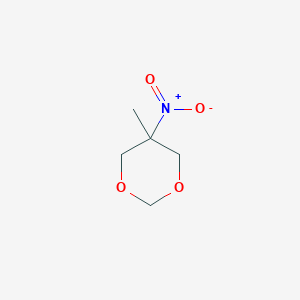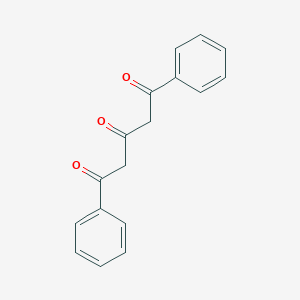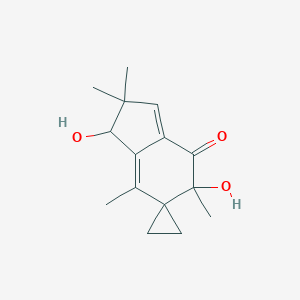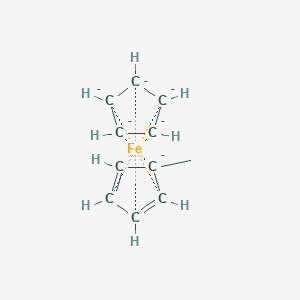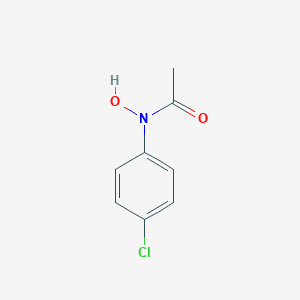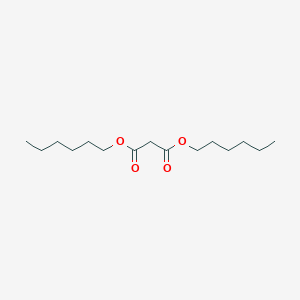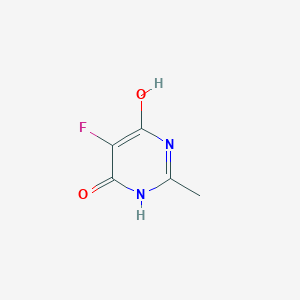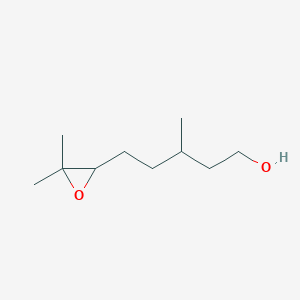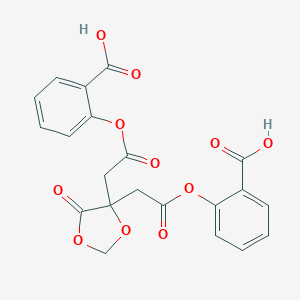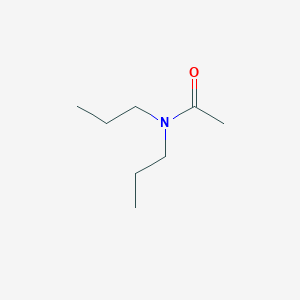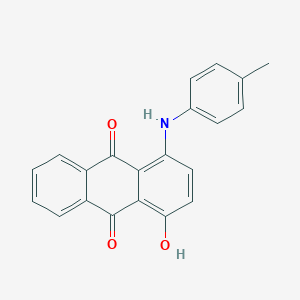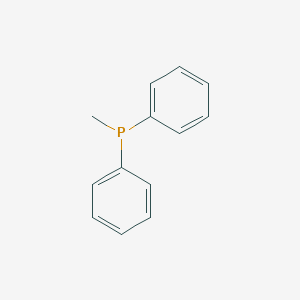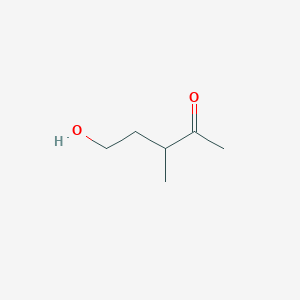
5-Hydroxy-3-methyl-pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-methyl-pentan-2-one, also known as 5-Hydroxy-2-keto-3-methylpentanoic acid, is a chemical compound that belongs to the class of ketones. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-methyl-pentan-2-one is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. This compound has been shown to enhance the enantioselectivity of various reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Hydroxy-3-methyl-pentan-2-one are not well studied. However, it has been shown to possess antioxidant properties. Additionally, this compound has been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-3-methyl-pentan-2-one has several advantages for lab experiments. This compound is readily available and inexpensive. Additionally, it is stable under normal laboratory conditions. However, this compound has several limitations. It is toxic and should be handled with care. Additionally, it is not soluble in water, which limits its use in aqueous reactions.
Orientations Futures
There are several future directions for research on 5-Hydroxy-3-methyl-pentan-2-one. One potential area of research is the development of new synthetic methodologies using this compound as a chiral auxiliary. Additionally, the antioxidant and anti-inflammatory properties of this compound could be further explored for potential therapeutic applications. Finally, the development of new derivatives of this compound could lead to the discovery of new biologically active molecules.
Conclusion:
In conclusion, 5-Hydroxy-3-methyl-pentan-2-one is a unique chemical compound that has several potential applications in scientific research. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds and as a chiral building block in the synthesis of biologically active molecules. Additionally, it possesses antioxidant and anti-inflammatory properties. While this compound has several advantages for lab experiments, it also has several limitations. Further research on this compound could lead to the discovery of new synthetic methodologies and biologically active molecules.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-3-methyl-pentan-2-one is typically achieved through the condensation of 2-methylacetoacetic acid and hydrazine hydrate. This reaction leads to the formation of 5-Hydroxy-3-methyl-pentan-2-one as a white crystalline solid.
Applications De Recherche Scientifique
5-Hydroxy-3-methyl-pentan-2-one has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds. Additionally, it has been used as a chiral building block in the synthesis of biologically active molecules.
Propriétés
IUPAC Name |
5-hydroxy-3-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(3-4-7)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCMJVMCCJIPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346298 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) | |
CAS RN |
1567-93-7 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
